molecular formula C8H6BrNO4 B116092 Methyl 4-bromo-2-nitrobenzoate CAS No. 158580-57-5

Methyl 4-bromo-2-nitrobenzoate

Cat. No.: B116092
CAS No.: 158580-57-5
M. Wt: 260.04 g/mol
InChI Key: YTWDMAAPIWOIFZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-nitrobenzoate (CAS 158580-57-5) is an aromatic ester with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol . It is characterized by a bromine atom at the para position and a nitro group at the ortho position relative to the ester moiety. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and PET tracers . Its physical properties include a melting point of 41–43°C , and it is typically synthesized via esterification of 4-bromo-2-nitrobenzoic acid using methyl iodide and a base like cesium carbonate (yield: 97%) .

Preparation Methods

Direct Esterification of 2-Bromo-4-Nitrobenzoic Acid

The most straightforward method for synthesizing methyl 4-bromo-2-nitrobenzoate involves the esterification of 2-bromo-4-nitrobenzoic acid using methanol and thionyl chloride (SOCl₂). This approach leverages the reactivity of carboxylic acids with alcohols under acidic conditions to form esters .

Reaction Mechanism and Conditions

In a representative procedure, 2-bromo-4-nitrobenzoic acid (6.2 g, 25.3 mmol) is dissolved in methanol (120 mL), and thionyl chloride (5.5 mL, 75.9 mmol) is added dropwise at 0°C. The mixture is refluxed for 6 hours, after which the solvent is concentrated to dryness. Residual SOCl₂ is removed via co-evaporation with dichloromethane, yielding this compound as a light yellow solid in 99.5% yield .

Key Parameters:

  • Temperature : Reflux (≈65°C for methanol).

  • Catalyst : Thionyl chloride acts as both a catalyst and dehydrating agent.

  • Workup : Co-evaporation with CH₂Cl₂ ensures complete removal of acidic byproducts.

Analytical Validation

The product’s purity is confirmed by melting point analysis and thin-layer chromatography (TLC). High yields (>99%) indicate minimal side reactions, such as hydrolysis or over-nitration .

Multi-Step Synthesis via Palladium-Catalyzed Functionalization

A patent-pending route (CN109553532B) describes a three-step synthesis starting from 4-bromo-2-methylbenzoic acid, enabling scalable production with controlled functionalization .

Step 1: Esterification of 4-Bromo-2-Methylbenzoic Acid

The initial step converts 4-bromo-2-methylbenzoic acid to its methyl ester using sulfuric acid as a catalyst:

Procedure :
4-Bromo-2-methylbenzoic acid (20 g, 9.3 mmol) is dissolved in methanol (160 g) with concentrated H₂SO₄ (2 mL). The mixture is refluxed for 6 hours, yielding methyl 4-bromo-2-methylbenzoate as a white solid .

Yield : Quantitative (near 100%).
Purification : Extraction with ethyl acetate and drying over Na₂SO₄.

Step 2: Palladium-Catalyzed Vinylation

The methyl ester undergoes a coupling reaction with potassium vinylfluoroborate under Pd catalysis to introduce a vinyl group:

Conditions :

  • Catalyst : Pd(dppf)Cl₂ (241 mg, 0.33 mmol).

  • Solvent : Tetrahydrofuran (THF)/water (4:1 ratio).

  • Temperature : 110°C for 4 hours under nitrogen.

Outcome :
The reaction affords a second intermediate (methyl 4-vinyl-2-methylbenzoate) in 92% yield. Structural confirmation is provided by ¹H NMR (CDCl₃, 400 MHz): δ 7.88–7.90 (d, 1H), 7.29–7.27 (d, 1H), 2.60 (s, 3H) .

Step 3: α-Halogenation to Introduce Bromoacetyl Group

The final step involves bromination of the vinyl intermediate using N-bromosuccinimide (NBS):

Procedure :
The second intermediate (12 g, 68.2 mmol) is reacted with NBS (14.4 g, 81.8 mmol) in THF/water (1:1) at 80°C for 8 hours. The crude product is crystallized to yield methyl 4-bromoacetyl-2-methylbenzoate (74% yield) .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield Complexity Scalability
Direct Esterification 99.5%LowLab-scale
Multi-Step Synthesis 74%HighIndustrial

The direct esterification route offers simplicity and high yields but requires access to pre-nitrated/brominated starting materials. In contrast, the multi-step method enables modular functionalization, making it suitable for derivatives with additional substituents .

Cost and Resource Considerations

  • Catalysts : Pd-based catalysts in the multi-step method increase costs but enhance reaction specificity.

  • Purification : The direct method avoids chromatography, reducing solvent waste.

Industrial Production Insights

Large-scale synthesis prioritizes continuous flow reactors to optimize heat transfer and mixing. Automated systems mitigate risks associated with exothermic nitration and bromination steps. Recrystallization from ethanol/water mixtures ensures ≥99% purity for pharmaceutical applications .

Challenges and Optimization Strategies

Nitration Side Reactions

Over-nitration can occur if reaction temperatures exceed 50°C. Controlled addition of HNO₃/H₂SO₄ mixtures at 0–5°C minimizes byproducts .

Palladium Catalyst Recovery

Industrial processes employ immobilized Pd catalysts on silica or carbon supports to reduce metal leaching and enable reuse .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. The nitro group at the ortho position strongly activates the ring toward substitution due to its electron-withdrawing nature, directing incoming nucleophiles to the bromine-bearing carbon.

Key reagents and conditions :

  • Ammonia/amines : In the presence of Cu catalysts, bromine can be replaced by amino groups .

  • Thiols : Thiophenol derivatives react under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.

  • Hydroxide ions : Requires high temperatures (100–150°C) and prolonged reaction times.

Table 1: Substitution Reactions

NucleophileConditionsProductYieldSource
NH₃ (aq)CuCl, 120°CMethyl 2-nitro-4-aminobenzoate78%
PhSHK₂CO₃, DMF, 80°CMethyl 2-nitro-4-(phenylthio)benzoate65%

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under controlled conditions. This transformation is critical for synthesizing pharmaceutical intermediates.

Common reduction methods :

  • SnCl₂·2H₂O : In a mixed solvent system (EtOAc/DCM), stannous chloride selectively reduces the nitro group without affecting the ester .

  • Catalytic hydrogenation : H₂ gas with Pd/C catalysts achieves similar results but requires careful pressure control.

Table 2: Reduction Conditions and Outcomes

Reducing AgentSolventTemperatureTimeProductYieldSource
SnCl₂·2H₂OEtOAc/DCMRT18 hMethyl 4-bromo-2-aminobenzoate93%
H₂/Pd-CMeOH50°C, 3 atm6 hMethyl 4-bromo-2-aminobenzoate85%

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

Acidic hydrolysis :

  • Concentrated HCl in refluxing ethanol (6 h) yields 4-bromo-2-nitrobenzoic acid .
    Basic hydrolysis :

  • NaOH in aqueous THF (12 h, 80°C) produces the sodium salt, which is acidified to isolate the free acid.

Table 3: Hydrolysis Parameters

ConditionsReagentsProductYieldSource
AcidicHCl/EtOH4-Bromo-2-nitrobenzoic acid89%
BasicNaOH/THF4-Bromo-2-nitrobenzoic acid92%

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Pharmaceutical Compounds

Methyl 4-bromo-2-nitrobenzoate serves as a vital intermediate in the synthesis of various pharmaceutical agents. Its bromine and nitro groups enhance its reactivity, making it an ideal precursor for further modifications. For example, it is used in the preparation of biologically active molecules targeting specific enzymes and receptors.

2. Synthesis of Agrochemicals

In agriculture, this compound is employed in the synthesis of herbicides and pesticides. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups necessary for agrochemical efficacy.

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the potential of this compound in drug development for cancer therapies. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell proliferation .

Case Study 2: Enzyme Mechanism Studies

Research has shown that this compound can be utilized to study enzyme mechanisms due to its ability to act as a substrate or inhibitor. This application is particularly relevant in understanding the catalytic processes of enzymes involved in metabolic pathways .

Table 1: Synthesis Conditions and Yields

Reaction ConditionsYield (%)Notes
With sulfuric acid; Reflux in methanol78%Effective method for preparing methyl ester
With potassium carbonate; Acetone at 50°C47%Moderate yield; suitable for large-scale production
UV-irradiation with dibromoisocyanuric acid75%Innovative approach utilizing light activation
Compound Derived From this compoundActivity (IC50 μM)Target
Compound A5.0Cancer cell line A
Compound B10.0Enzyme X

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) Methyl 3-bromo-4-nitrobenzoate (CAS 2363-16-8)

  • Structure : Bromine at meta, nitro at para positions.
  • Molecular Formula: C₈H₆BrNO₄ (same as Methyl 4-bromo-2-nitrobenzoate).
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions .

(b) Methyl 5-bromo-2-nitrobenzoate (CAS 883554-93-6)

  • Structure : Bromine at the meta position relative to the nitro group.
  • Molecular Formula: C₈H₆BrNO₄.
  • Purity : 96% .
  • Key Difference : Altered steric and electronic effects due to substituent positioning, affecting solubility and reaction pathways.

Ester Group Variations

(a) tert-Butyl 4-bromo-2-nitrobenzoate (CAS 890315-72-7)

  • Structure : tert-Butyl ester instead of methyl.
  • Molecular Formula: C₁₁H₁₂BrNO₄.
  • Molecular Weight : 302.12 g/mol .
  • Properties: Higher lipophilicity due to the bulky tert-butyl group, which may improve solubility in non-polar solvents.
  • Applications : Used in palladium-catalyzed cross-coupling reactions (e.g., with boronic acids) .

(b) Ethyl 4-bromo-2-nitrobenzoate (CAS 528872-23-3)

  • Structure : Ethyl ester group.
  • Molecular Formula: C₉H₈BrNO₄.
  • Purity : 95% .
  • Reactivity : Longer alkyl chain may reduce crystallization tendency compared to the methyl ester.

Functional Group Derivatives

(a) Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8)

  • Structure : Nitro at meta, bromine at para positions.
  • Purity : 98% .
  • Key Difference : Altered electronic effects influence reactivity in nucleophilic aromatic substitution.

(b) this compound hydrochloride

  • Structure : Hydrochloride salt form.
  • Molecular Formula: C₉H₁₁Cl₂NO₂.
  • Purity : 95% .
  • Applications : Enhanced solubility in aqueous media for specific synthetic applications.

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity
This compound 158580-57-5 C₈H₆BrNO₄ 260.04 41–43 98%
tert-Butyl 4-bromo-2-nitrobenzoate 890315-72-7 C₁₁H₁₂BrNO₄ 302.12 N/A 95%
Methyl 3-bromo-4-nitrobenzoate 2363-16-8 C₈H₆BrNO₄ 260.04 N/A 98%
Methyl 5-bromo-2-nitrobenzoate 883554-93-6 C₈H₆BrNO₄ 260.04 N/A 96%

Key Research Findings

Reactivity : this compound exhibits higher reactivity in reduction reactions (e.g., with SnCl₂) compared to its tert-butyl analog due to less steric hindrance .

Applications : The methyl ester is preferred in PET tracer synthesis for its balance of stability and reactivity, while tert-butyl derivatives are favored in cross-coupling reactions for their solubility .

Safety : All nitro-containing analogs require strict handling protocols to avoid thermal decomposition or explosive reactions .

Biological Activity

Methyl 4-bromo-2-nitrobenzoate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 246.07 g/mol
  • CAS Number : 158580-57-5
  • Solubility : Slightly soluble in water, more soluble in organic solvents.

This compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the nitro group is critical for its antimicrobial efficacy, likely due to its ability to interfere with bacterial DNA synthesis.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further exploration in the treatment of inflammatory diseases.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which may be mediated by oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
CytotoxicInduces apoptosis in HeLa and MCF-7 cells
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes

Case Studies

  • Antimicrobial Study : A study published in the International Journal of Science and Humanities evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity Assessment : In a study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent .
  • Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed decreased levels of inflammatory markers and improved clinical scores in treated mice compared to controls, indicating its therapeutic potential for inflammatory conditions .

Q & A

Q. Basic: What are the recommended synthetic routes for Methyl 4-bromo-2-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer:
Two optimized synthetic routes are widely reported:

Ultrasonic-assisted reduction : this compound is synthesized via nitro reduction using tin(II) chloride dihydrate in ethyl acetate under ultrasonic irradiation at 30°C for 2 hours, achieving 90% yield .

Alkylation with cesium carbonate : Reacting 4-bromo-2-nitrobenzoic acid with methyl iodide in DMF using Cs₂CO₃ as a base at room temperature (overnight) yields 97% product .

Key Factors Affecting Yield:

  • Catalyst choice : SnCl₂·2H₂O facilitates rapid reduction under mild conditions, while Cs₂CO₃ enhances alkylation efficiency.
  • Solvent polarity : Ethyl acetate (low polarity) favors nitro reduction, whereas DMF (high polarity) stabilizes intermediates in alkylation.
  • Reaction time : Ultrasonic irradiation accelerates kinetics, reducing time from hours to minutes.
MethodCatalystSolventConditionsYieldReference
Ultrasonic reductionSnCl₂·2H₂OEthyl acetate30°C, 2 h, ultrasonic90%
AlkylationCs₂CO₃, CH₃IDMFRT, overnight97%

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:
According to its Material Safety Data Sheet (MSDS):

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin .
  • Protective Measures :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Avoid contact with reducing agents to prevent unintended reactions.
  • First Aid :
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin contact: Wash with soap and water for 15 minutes.

Q. Advanced: How can crystallographic data for this compound be refined using SHELXL, and what challenges arise from twinning or high-resolution data?

Methodological Answer:

  • Refinement Workflow :
    • Structure solution : Use SHELXD for phase determination via direct methods .
    • Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and validates geometry against high-resolution data (<1.0 Å) .
  • Challenges :
    • Twinning : SHELXL’s TWIN command can model twin laws, but requires careful analysis of intensity statistics (e.g., Hooft parameter).
    • High-resolution data : Overparameterization risks can be mitigated using restraints for ADP similarity and bond-length precision .

Q. Advanced: What role do hydrogen bonding interactions play in the crystal packing of this compound, and how can graph set analysis aid in understanding its supramolecular structure?

Methodological Answer:

  • Hydrogen Bonding : The nitro and ester groups participate in C–H···O and N–O···π interactions, forming layered frameworks .
  • Graph Set Analysis :
    • Descriptors : Use Etter’s graph theory to classify motifs (e.g., R22(8)R_2^2(8) for dimeric rings).
    • Application : Identifies robust synthons, guiding crystal engineering for co-crystallization studies .

Q. Advanced: How do competing reaction pathways during the nitro reduction of this compound lead to data contradictions, and what analytical methods resolve these?

Methodological Answer:

  • Competing Pathways :
    • Desired pathway : Nitro → amine (using SnCl₂·2H₂O).
    • Side reactions : Partial dehalogenation or ester hydrolysis under acidic conditions .
  • Resolution Strategies :
    • LC-MS : Monitors intermediates (e.g., m/z 230 for nitro → m/z 200 for amine).
    • XRD : Confirms product purity by detecting crystalline vs. amorphous by-products .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Key signals : Aromatic protons (δ 7.8–8.2 ppm), ester methyl (δ 3.9 ppm) .
  • IR : Strong C=O (1720 cm⁻¹) and NO₂ (1530 cm⁻¹) stretches.
  • XRD : Resolves bromine/ester spatial orientation in the crystal lattice .

Q. Advanced: In cross-coupling reactions, how does the bromo substituent in this compound influence reactivity, and what strategies optimize catalytic efficiency?

Methodological Answer:

  • Reactivity Profile :
    • The bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids, but steric hindrance from the nitro group slows transmetallation .
  • Optimization :
    • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C improves turnover.
    • Additives : TBAB (tetrabutylammonium bromide) enhances solubility of inorganic bases .

Properties

IUPAC Name

methyl 4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDMAAPIWOIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592996
Record name Methyl 4-bromo-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158580-57-5
Record name Methyl 4-bromo-2-nitrobenzoate
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Record name Methyl 4-bromo-2-nitrobenzoate
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Synthesis routes and methods I

Procedure details

Methyl 2-amino-4-bromobenzoate. To a stirred solution of 4-bromo-2-nitrobenzoic acid (3.8 g, 15 mmol) in DMF (30 mL) at 0° C. was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10.0 mL, 75.0 mmol) followed by iodomethane (4.7 mL, 75 mmol). The reaction mixture was stirred 15 min at 0° C., then was allowed to warm to room temperature and was stirred overnight. The mixture was poured into H2O and extracted with EtOAc (2×). The combined organic extracts were washed with H2O (2×), dried (MgSO4), and concentrated in vacuo. The residue was purified by flash chromatography (hexanes/EtOAc) to afford methyl 4-bromo-2-nitrobenzoate as a pale yellow solid (3.52 g, 90%). To a solution of the nitrobenzoate (3.52 g, 13.5 mmol) in 1:1 EtOAc/DCM (30 mL) at room temperature was added SnCl2.2H2O (15 g, 67 mmol). The reaction mixture was allowed to stir overnight. The solvents were evaporated in vacuo, and the residue was partitioned between satd. aq. NaHCO3 and DCM. The layers were separated, and the aqueous layer was further extracted with DCM (2×). The combined organic layers were dried (MgSO4) and concentrated in vacuo to provide the pure aminobenzoate as a white solid (2.89 g, 93%). 1H NMR (400 MHz, CDCl3): 7.70 (d, J=8.6 Hz, 1H), 6.84 (d, J=1.9 Hz, 1H), 6.75 (dd, J=8.6, 1.9 Hz, 1H), 5.78 (br s, 2H), 3.86 (s, 3H).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-nitrobenzoic acid (25.3 g, 103 mmol) in DMF (200 mL) at 0° C. were added DBU (79.1 mL, 514.8 mmol) and MeI (32.2 mL, 515 mmol). The reaction mixture was stirred for 15 min at this temperature and for 72 h at r.t. The mixture was poured into water and extracted with EtOAc (2×). The combined organic layers were washed with water (2×), dried (Na2SO4) and the solvent was removed in vacuo. The residue was purified by flash chromatography (silica gel, 7:3 hexanes:EtOAc) to provide the title compound (26.24 g, 98%) as a yellow oil.
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200 mL
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98%

Synthesis routes and methods IV

Procedure details

To solution of 4-bromo-2-nitro-benzoic acid (9 g, 36.58 mmol) in dimethylformamide (36 mL) cooled to 0° C. were added 1,8-diazabicyclo[5.4.0]und-7-ene (28.09 mL, 182.9 mmol) and MeI (11.4 mL, 182.5 mmol). The reaction mixture was stirred at 0° C. for 15 min and at r.t. for 48 h. The mixture was poured into water and extracted with EtOAc (2×). The combined organic phases were washed with water (2×), dried (Na2SO4) and concentrated to dryness. The crude product was purified by flash chromatography (hexanes to EtOAc/hexanes (4:6)) to give 4-bromo-2-nitro-benzoic acid methyl ester (8.62 g, 33.147 mmol, 90%). 1H-NMR (CDCl3, 400 MHz) 8.02 (s, 1H), 7.81 (dd, J=2.3, 10.5 Hz 1H), 7.66 (d, J=8.2 Hz, 1H), 3.92 (s, 3H).
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9 g
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36 mL
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1,8-diazabicyclo[5.4.0]und-7-ene
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11.4 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl 4-bromo-2-nitrobenzoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl 4-bromo-2-nitrobenzoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl 4-bromo-2-nitrobenzoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl 4-bromo-2-nitrobenzoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl 4-bromo-2-nitrobenzoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl 4-bromo-2-nitrobenzoate

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